

Application Notes and Protocols for the Quantification of 2-(Benzylimino)acetic acid

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Compound of Interest

Compound Name: 2-(Benzylimino)acetic acid

Cat. No.: B15249125

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Disclaimer: The following analytical methods are proposed protocols for the quantification of 2-(Benzylimino)acetic acid. Due to a lack of published experimental data for this specific compound, these methods have been developed based on the physicochemical properties of the structurally similar compound, 2-(benzylamino)acetic acid, and general principles of analytical chemistry. These methods will require optimization and validation in a laboratory setting.

Introduction

2-(Benzylimino)acetic acid is a molecule of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for three proposed analytical methods for the quantification of 2-(Benzylimino)acetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

To facilitate method development, the following physicochemical properties for 2-(Benzylimino)acetic acid have been estimated based on its chemical structure.

Property	Estimated Value
Chemical Structure	<chem>C6H5CH=NCH2COOH</chem>
Molecular Formula	C9H9NO2
Molecular Weight	163.17 g/mol
Exact Mass	163.06333 g/mol
pKa (Carboxylic Acid)	~ 2-3
pKa (Imine Nitrogen)	~ 5-6
Solubility	Predicted to be soluble in polar organic solvents and aqueous solutions at neutral to basic pH.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 2-(Benzylimino)acetic acid in relatively clean sample matrices.

Experimental Protocol

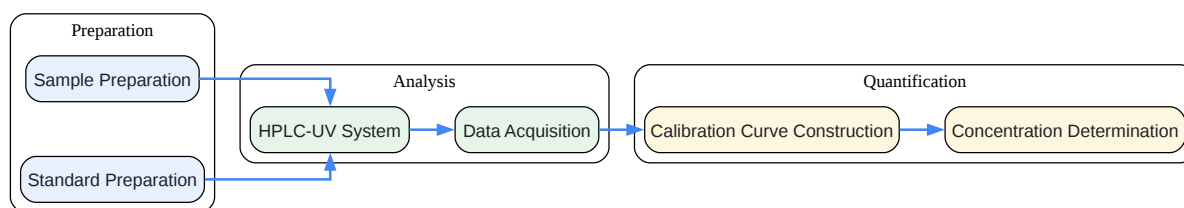
- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
 - Gradient Program:
 - 0-2 min: 5% B
 - 2-10 min: 5% to 95% B

- 10-12 min: 95% B
- 12-13 min: 95% to 5% B
- 13-15 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm (based on the presence of the benzene ring and imine chromophores).
- Injection Volume: 10 µL.
- Standard Preparation:
 - Prepare a stock solution of 2-(Benzylimino)acetic acid (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
 - Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
- Sample Preparation:
 - Dissolve the sample in the mobile phase or a compatible solvent.
 - Filter the sample through a 0.45 µm syringe filter before injection.
- Quantification:
 - Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
 - Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Quantitative Data (Hypothetical)

Parameter	Value
Linear Range	0.1 - 100 µg/mL
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Accuracy	95 - 105%
Precision (%RSD)	< 5%

HPLC-UV Experimental Workflow



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Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentration levels.

Experimental Protocol

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

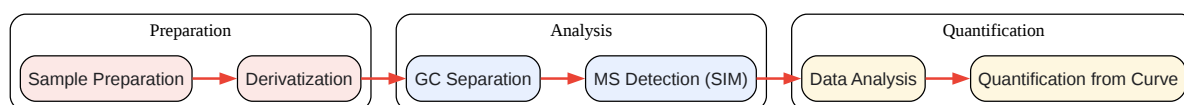
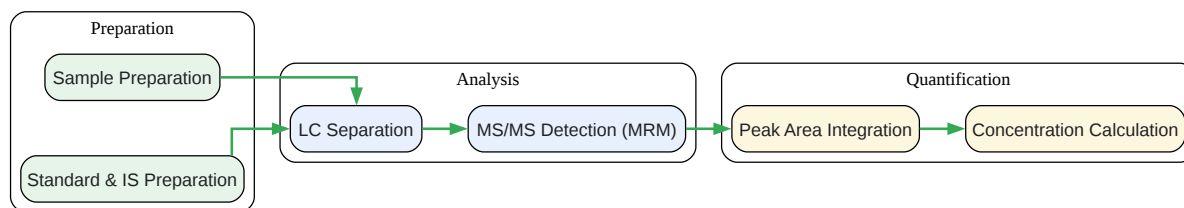
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
 - Gradient Program:
 - 0-1 min: 2% B
 - 1-5 min: 2% to 98% B
 - 5-6 min: 98% B
 - 6-6.1 min: 98% to 2% B
 - 6.1-8 min: 2% B
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (Q1): m/z 164.1 (M+H)⁺
 - Product Ions (Q3): To be determined experimentally. Plausible fragments could be m/z 118.1 (loss of COOH) and m/z 91.1 (benzyl fragment).
 - Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

- Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations in the ng/mL range. An internal standard should be used for improved accuracy.
- Quantification:
 - Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration.
 - Determine the analyte concentration in samples from this curve.

Quantitative Data (Hypothetical)

Parameter	Value
Linear Range	0.1 - 100 ng/mL
Limit of Detection (LOD)	0.03 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Accuracy	98 - 102%
Precision (%RSD)	< 3%

LC-MS/MS Experimental Workflow



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